3-bromodibenzothiophene S,S-dioxide

Overview

Description

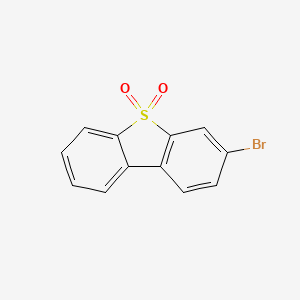

The compound of interest, 3-bromodibenzothiophene S,S-dioxide, is a brominated derivative of dibenzothiophene S,S-dioxide. Dibenzothiophene S,S-dioxide is known for its incorporation into conjugated oligomers, which alters the frontier orbital energy levels and increases electron affinity, leading to materials that exhibit high fluorescence with bright blue emission in both solution and solid state . The brominated derivatives, such as those discussed in the provided papers, are of interest due to their unique chemical reactivity and potential applications in organic synthesis and materials science.

Synthesis Analysis

The synthesis of dibenzothiophene S,S-dioxide derivatives can be achieved through various methods, including Suzuki coupling and Friedel-Crafts reactions. These methods have been used to synthesize materials like 3,7-bisthienyl dibenzothiophene S,S-dioxide and its derivatives, which are characterized by NMR spectroscopy and elemental analysis . The addition of bromine to S-oxidized derivatives of thiophenes, such as 3,4-di-t-butylthiophene, results in 1,4-cis-adducts, which are relevant to the synthesis of brominated dibenzothiophene S,S-dioxide compounds .

Molecular Structure Analysis

The molecular structure of brominated dibenzothiophene S,S-dioxide derivatives can be complex, with the potential for various isomers and adducts. For example, the addition of bromine to 3,4-di-t-butylthiophene 1,1-dioxide results in a single 1,4-cis-adduct as the sole product . The structure of these compounds can be elucidated using techniques such as X-ray crystallography, which has been employed to determine the structure of related compounds like 3,5-dibromo-7,7a-dimethyl-2,4-diphenyl-cis-3a,7a-dihydrobenzo[b]thiophene 1,1-dioxide .

Chemical Reactions Analysis

Brominated dibenzothiophene S,S-dioxide derivatives can undergo various chemical reactions, including tandem dimerization and ring-opening, which lead to the formation of trisubstituted benzenes and other complex structures . The reactivity of these compounds is influenced by the presence of the bromine atom and the S,S-dioxide group, which can affect the electronic properties and steric hindrance of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of dibenzothiophene S,S-dioxide derivatives are influenced by their molecular structure. These compounds display different optical behaviors, with some showing drastic solvent effects and significant red-shifts in their fluorescence spectra when transitioning from solution to film . The introduction of bromine atoms likely further modifies these properties, although specific details on the physical and chemical properties of this compound are not provided in the papers.

Scientific Research Applications

Derivative Synthesis

3-Bromodibenzothiophene S,S-dioxide is used in the synthesis of various derivatives. For instance, bromination of related compounds can yield bromo-derivatives, which are precursors for further derivative synthesis through reactions like lithium exchange (Campaigne, Hewitt, & Ashby, 1969). Also, reactions with basic alumina can lead to dihydrobenzo[b]thiophene 1,1-dioxides, useful in the preparation of trisubstituted benzenes (Gronowitz, Nikitidis, Hallberg, & Stålhandske, 1991).

Organic Synthesis

This compound plays a significant role in organic synthesis. It is employed in the efficient synthesis of 3-oxygenated benzothiophene derivatives, which are important intermediates in the synthesis of selective estrogen receptor modulator (SERM) analogues (Zhang, Mitchell, Pollock, & Zhang, 2007).

Photoluminescent Materials

In the development of photoluminescent materials, this compound derivatives have been utilized. For instance, a tris-cyclometalated iridium(III) complex containing this compound exhibits bright green photoluminescence, making it a candidate for organic light-emitting diodes (OLEDs) (Tavaslı, Bettington, Perepichka, Batsanov, Bryce, Rothe, & Monkman, 2007).

Electronic and Optical Applications

The compound is also significant in electronic and optical applications. Incorporating dibenzothiophene-S,S-dioxide units into conjugated fluorene oligomers can change the energy levels of the frontier orbitals, increasing electron affinity. This alteration results in materials that are highly fluorescent with bright blue emission, useful in electronic devices (Perepichka, Perepichka, Bryce, & Pålsson, 2005).

Photophysical Studies

The compound is studied for its photophysical properties as well. For example, halogen-substituted dibenzothiophene oxides, related to this compound, show interesting photophysical behaviors, such as intersystem crossing-related heavy atom effects (Nag & Jenks, 2004).

Electrochromic Applications

In electrochromic applications, derivatives of this compound have been synthesized and characterized for their optical and electrochromic properties. These properties make them suitable for use in organic electronic applications (Camurlu, Durak, & Toppare, 2011).

Safety and Hazards

3-bromodibenzothiophene S,S-dioxide can cause skin irritation upon contact. Therefore, it is recommended to wear protective gloves and clothing when handling this compound . Inhalation of the compound’s fumes can irritate the respiratory system and lead to coughing, wheezing, and shortness of breath .

properties

IUPAC Name |

3-bromodibenzothiophene 5,5-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrO2S/c13-8-5-6-10-9-3-1-2-4-11(9)16(14,15)12(10)7-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRCPNQYOKMDIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2(=O)=O)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.